1-[(2-Chlorophenyl)methyl]piperidin-4-one
Overview
Description
1-[(2-Chlorophenyl)methyl]piperidin-4-one is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.7 g/mol . It is also known by its IUPAC name, 1-(2-chlorobenzyl)-4-piperidinone . This compound is a piperidinone derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Safety and Hazards
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]piperidin-4-one typically involves the reaction of 2-chlorobenzyl chloride with piperidin-4-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete . The product is then isolated by standard workup procedures, including extraction, washing, and purification by recrystallization or chromatography .
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]piperidin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]piperidin-4-one has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.
Biological Studies: The compound is used in studies investigating the biological activities of piperidinone derivatives, including their potential as antiviral, anticancer, and anti-inflammatory agents.
Chemical Research: It serves as a building block in the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors in the body, modulating their activity and leading to its observed biological effects . For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain . Additionally, it may bind to specific receptors, modulating their signaling pathways and resulting in therapeutic effects .
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]piperidin-4-one can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)methyl]piperidin-4-one: This compound has a similar structure but with the chlorine atom in the para position instead of the ortho position.
1-[(2-Bromophenyl)methyl]piperidin-4-one: This compound has a bromine atom instead of a chlorine atom.
1-[(2-Methylphenyl)methyl]piperidin-4-one: This compound has a methyl group instead of a chlorine atom.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEWRNNUYYDFIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474789 | |
Record name | 1-[(2-chlorophenyl)methyl]piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135576-51-1 | |
Record name | 1-[(2-chlorophenyl)methyl]piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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